9-Fluorenylmethyl carbazate

Description

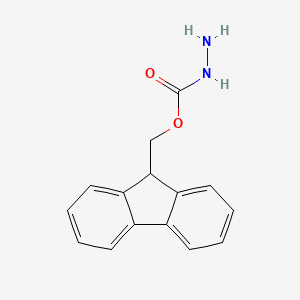

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGPEUVGHDMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189168 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-51-9 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Fmoc-Carbazate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-fluorenylmethyl carbazate (Fmoc-carbazate), a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the derivatization of biomolecules. This document details the experimental protocols for its preparation and outlines the analytical methods for its thorough characterization, supported by quantitative data and visual workflows.

Introduction

Fmoc-carbazate, also known as Fmoc-hydrazine, is a versatile chemical intermediate widely utilized for the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto a hydrazine moiety. This functionality makes it an invaluable tool for the synthesis of peptide hydrazides, which are important precursors for native chemical ligation, a powerful technique for the total synthesis of proteins. Furthermore, its fluorescent nature allows it to be used as a derivatization agent for the sensitive detection of carbonyl compounds, such as sugars, in chromatographic applications.

Synthesis of Fmoc-Carbazate

The most common and efficient method for the synthesis of Fmoc-carbazate involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl and displacing the chloride leaving group.

Synthesis Signaling Pathway

Caption: Reaction scheme for the synthesis of Fmoc-carbazate.

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound:

Materials:

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Hydrazine hydrate

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve hydrazine hydrate (19 g, 386 mmol) in 150 mL of a 1:1 (v/v) mixture of acetonitrile and water.

-

Cool the stirred solution to 0 °C using an ice bath.

-

In a separate flask, dissolve Fmoc-Cl (10 g, 38.65 mmol) in 600 mL of acetonitrile.

-

Add the Fmoc-Cl solution dropwise to the cold, stirred hydrazine hydrate solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Upon completion of the reaction, concentrate the mixture in vacuo to a volume of approximately 150 mL.

-

Filter the resulting white precipitate.

-

Wash the solid product sequentially with water and then with hexane.

-

Dry the product to a constant weight under vacuum.

Expected Yield: Approximately 9.74 g (99%).

Characterization of Fmoc-Carbazate

A comprehensive characterization of the synthesized Fmoc-carbazate is essential to confirm its identity, purity, and structural integrity. The following sections detail the analytical techniques and expected results.

Physical and Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Fmoc-hydrazine, Fmoc-hydrazide |

| CAS Number | 35661-51-9 |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol [1][2] |

| Appearance | White powder[1][2] |

| Melting Point | 160 - 170 °C[1]; 172-173 °C |

| Purity (by HPLC) | ≥98%[1] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Fmoc-carbazate.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.36 | brs | 1H | -NH- |

| 7.89 | d, J=7.4 Hz | 2H | Aromatic (Fmoc) |

| 7.69 | d, J=7.4 Hz | 2H | Aromatic (Fmoc) |

| 7.42 | t, J=7.4 Hz | 2H | Aromatic (Fmoc) |

| 7.32 | t, J=7.4 Hz | 2H | Aromatic (Fmoc) |

| 4.28 | d, J=7.2 Hz | 2H | -CH₂-O- |

| 4.21 | t, J=7.2 Hz | 1H | Fluorenyl -CH- |

| 4.08 | brs | 2H | -NH₂ |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 159.2 | C=O (Carbamate) |

| 144.9 (2C) | Aromatic (Fmoc) |

| 141.7 (2C) | Aromatic (Fmoc) |

| 128.7 (2C) | Aromatic (Fmoc) |

| 128.1 (2C) | Aromatic (Fmoc) |

| 126.3 (2C) | Aromatic (Fmoc) |

| 121.1 (2C) | Aromatic (Fmoc) |

| 66.7 | -CH₂-O- |

| 47.7 | Fluorenyl -CH- |

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3350-3250 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1720-1680 | C=O stretching (carbamate) |

| 1600-1450 | C=C stretching (aromatic) |

| 1250-1000 | C-O stretching |

Detailed experimental mass spectra for Fmoc-carbazate are not widely published. However, high-resolution mass spectrometry should confirm the molecular weight. The expected exact mass for the molecular ion [M]⁺ is 254.1055 g/mol . Common fragmentation patterns would likely involve the loss of the hydrazine group or cleavage of the fluorenyl group.

Characterization Workflow

References

An In-Depth Technical Guide to the Applications of 9-Fluorenylmethyl Carbazate in Organic Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenylmethyl carbazate (Fmoc-carbazate) is a versatile reagent in modern organic chemistry, primarily recognized for its role in the protection of carbonyl compounds and its application in peptide and heterocyclic synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group imparts unique characteristics, most notably its lability under basic conditions, which allows for mild deprotection orthogonal to common acid-labile protecting groups. This technical guide provides a comprehensive overview of the core applications of Fmoc-carbazate, featuring detailed experimental protocols, quantitative data on reaction kinetics and yields, and graphical representations of key mechanisms and workflows to support advanced research and development.

Core Applications of this compound

This compound serves several critical functions in organic synthesis:

-

Protection of Carbonyl Groups: It reacts with aldehydes and ketones to form stable Fmoc-hydrazones, effectively protecting the carbonyl moiety from nucleophilic attack or reduction. The stability of these hydrazones and the mild conditions required for their cleavage make this an invaluable tool in multi-step synthesis.

-

Solid-Phase Peptide Synthesis (SPPS): Fmoc-carbazate is instrumental in the synthesis of peptide hydrazides.[1][2][3] When attached to a solid support, it acts as a linker, enabling the assembly of peptide chains, which can be cleaved to yield C-terminal peptide hydrazides—key intermediates for native chemical ligation.[2][3]

-

Synthesis of Heterocyclic Compounds: The hydrazone derivatives formed from Fmoc-carbazate are excellent precursors for synthesizing various nitrogen-containing heterocycles, such as pyrazoles and pyrazolones, which are common scaffolds in medicinal chemistry.[4][5]

-

Analytical Derivatization: Due to the strong UV-absorbance of the fluorenyl group, Fmoc-carbazate is used as a derivatizing agent for the quantitative analysis of carbohydrates and other carbonyl-containing compounds via HPLC.[6][7]

Protection and Deprotection of Carbonyls

The primary application of Fmoc-carbazate is the reversible protection of aldehydes and ketones. The process involves two key stages: formation of the Fmoc-hydrazone and its subsequent cleavage.

Mechanism of Fmoc Deprotection

The Fmoc group is cleaved under non-hydrolytic, basic conditions, typically using a secondary amine like piperidine. The mechanism proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway. The base abstracts the acidic proton from the C9 position of the fluorene ring, forming a stabilized carbanion. This intermediate then undergoes elimination to release the free amine (or in this case, the regenerated carbonyl via its hydrazone) and dibenzofulvene, which is trapped by the amine base.[8]

Quantitative Data Summary

The efficiency of hydrazone formation is highly dependent on the structure of the carbonyl compound and the reaction conditions. Kinetic studies provide valuable insight into reaction rates.

Table 1: Second-Order Rate Constants for Hydrazone Formation

The following table summarizes kinetic data for the reaction of various carbonyl compounds with an aminoalkylhydrazine at neutral pH, demonstrating the relative reactivity. Aldehydes generally react significantly faster than ketones.[9]

| Carbonyl Compound | Type | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Relative Rate (k_rel) |

| Pyruvaldehyde | Aldehyde | 208 | 910.1 |

| Propionaldehyde | Aldehyde | 114 | 499.6 |

| Acetaldehyde | Aldehyde | 90.1 | 395.2 |

| Formaldehyde | Aldehyde | 62.4 | 273.7 |

| Glycolaldehyde Dimer | Aldehyde | 1.8 | 7.9 |

| Lactaldehyde | Aldehyde | 0.82 | 3.6 |

| Acetone | Ketone | 0.65 | 2.9 |

| Acetophenone | Ketone | 0.23 | 1.0 |

Data adapted from a study on 2-(dimethylamino)ethylhydrazine, which illustrates general reactivity trends applicable to Fmoc-carbazate.[9]

Table 2: Reaction Yields for Synthesis of Pyrazole Derivatives

Fmoc-hydrazones can be used as intermediates in the synthesis of more complex molecules. The following table shows yields for a two-step synthesis of pyrazole derivatives from various ketones.

| Starting Ketone | Hydrazone Intermediate Yield (%) | Final Pyrazole Yield (%) |

| Acetophenone | 92 | 85 |

| 4-Methylacetophenone | 95 | 88 |

| 4-Methoxyacetophenone | 94 | 82 |

| 4-Chloroacetophenone | 96 | 89 |

| Propiophenone | 91 | 84 |

Yields are representative and compiled from typical procedures for hydrazone formation followed by cyclization.[5][10]

Experimental Protocols

Protocol for Fmoc-Hydrazone Formation (Carbonyl Protection)

This protocol describes the general procedure for protecting an aldehyde or ketone using Fmoc-carbazate.

-

Dissolution: Dissolve the carbonyl compound (1.0 eq) and this compound (1.1 eq) in ethanol (approx. 0.2 M).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Purification: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum. The solid can be further purified by recrystallization from ethanol to afford the desired Fmoc-hydrazone.[5][10]

Protocol for Fmoc-Hydrazone Deprotection (Carbonyl Regeneration)

This protocol outlines the standard method for cleaving the Fmoc group to regenerate the carbonyl compound.

-

Dissolution: Dissolve the Fmoc-hydrazone (1.0 eq) in N,N-Dimethylformamide (DMF).

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of hydrazone).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the pure carbonyl compound.[8][11][12]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-carbazate is crucial for preparing peptide hydrazides, which are versatile intermediates in protein synthesis and modification. The process involves loading Fmoc-carbazate onto a resin, followed by standard Fmoc-based peptide synthesis.[1][13]

Protocol for SPPS of Peptide Hydrazides

-

Resin Loading: Swell 2-chlorotrityl chloride resin in Dichloromethane (DCM). Treat the resin with a solution of Fmoc-carbazate in a DCM/DMF mixture for 1-2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the hydrazine linker. Wash the resin thoroughly with DMF.[12]

-

Peptide Coupling: Couple the first Fmoc-protected amino acid using a standard coupling agent like HBTU in the presence of a base such as DIEA.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Cleavage: After the final amino acid is coupled and its N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to release the fully deprotected peptide hydrazide.[14]

Application in Heterocycle Synthesis

Fmoc-hydrazones are valuable synthons for creating heterocyclic structures. For example, they can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds to form substituted pyrazoles, a core motif in many pharmaceuticals.

Protocol for Pyrazole Synthesis from an Fmoc-Hydrazone

-

Reactant Mixture: In a round-bottom flask, combine the Fmoc-hydrazone (1.0 eq) and a 1,3-dicarbonyl compound such as ethyl acetoacetate (1.1 eq) in a suitable solvent like ethanol or acetic acid.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., t-BuOK), depending on the specific substrates.[4]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Isolation: Cool the reaction mixture and neutralize it if necessary. Remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the substituted pyrazole product. The Fmoc protecting group is typically cleaved under these reaction conditions.

Conclusion

This compound is a powerful and versatile reagent with broad utility in organic synthesis. Its primary role as a base-labile protecting group for carbonyls provides an essential orthogonal strategy in the synthesis of complex molecules. Furthermore, its applications in the solid-phase synthesis of peptide hydrazides and as a precursor for medicinally relevant heterocyclic compounds underscore its importance for researchers in chemistry, biology, and drug development. The protocols and data presented in this guide offer a robust framework for the effective implementation of Fmoc-carbazate in a variety of synthetic challenges.

References

- 1. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of Fmoc-hydrazine for the quantitative determination of saccharides by reversed-phase high-performance liquid chromatography in the low and subpicomole range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:35661-51-9 | Chemsrc [chemsrc.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

The Solubility Profile of 9-Fluorenylmethyl carbazate: A Technical Guide for Researchers

An in-depth analysis of the solubility of 9-Fluorenylmethyl carbazate in common laboratory solvents, complete with experimental protocols and application workflows for drug development and scientific research.

Introduction

This compound, also known as Fmoc-carbazate or Fmoc-hydrazine, is a fluorescent labeling reagent and a crucial building block in synthetic organic chemistry.[1][2][3] Its primary application lies in the derivatization of carbohydrates (glycans) for high-sensitivity analysis, and it also serves as a protecting group in peptide synthesis.[1][2] Understanding the solubility of this compound in various solvents is paramount for its effective use in these applications, from reaction setup to purification and final analysis. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, detailed experimental protocols for solubility determination, and a workflow for its primary application in glycan analysis.

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 254.28 g/mol .[2] It is known to be soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO), but has limited solubility in water.[1]

Quantitative Solubility Data

| Solvent/Solvent System | Temperature (°C) | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~50 mg/mL | ~196.63 | Ultrasonic assistance may be required. |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | Not Specified | ≥ 1.25 mg/mL | ≥ 4.92 | Saturation unknown. |

| 10% DMSO + 90% Corn Oil | Not Specified | ≥ 1.25 mg/mL | ≥ 4.92 | Saturation unknown. |

| Dichloromethane | Not Specified | Soluble | Not Specified | Qualitative data. |

| Water | Not Specified | Limited Solubility | Not Specified | Qualitative data. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a fluorescence detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be enough to ensure that undissolved solid remains.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Alternatively, filter the supernatant through a syringe filter (0.22 µm) into a clean vial.

-

-

Quantification of the Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated solution sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Application Workflow: Fluorescent Labeling of N-Glycans

A primary application of this compound is the fluorescent labeling of N-glycans released from glycoproteins for subsequent analysis by HPLC. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for fluorescent labeling of N-glycans.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of common laboratory solvents remains to be fully documented in the public domain, the available information indicates good solubility in common organic solvents such as DMSO and dichloromethane, and limited solubility in water. The provided experimental protocol offers a robust method for researchers to determine the solubility in their specific solvent systems. The established workflow for glycan labeling highlights the practical importance of understanding these solubility characteristics for successful experimental outcomes in the fields of glycobiology and biopharmaceutical analysis. Further research into the quantitative solubility of this important reagent would be a valuable contribution to the scientific community.

References

- 1. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 35661-51-9: this compound | CymitQuimica [cymitquimica.com]

- 3. 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Fluorenylmethyl carbazate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 9-Fluorenylmethyl carbazate, a key reagent in analytical chemistry and biopharmaceutical research. The document details its chemical properties, synthesis, and primary applications, with a focus on its use as a fluorescent labeling agent for glycans in High-Performance Liquid Chromatography (HPLC).

Core Chemical and Physical Properties

This compound, also known as Fmoc-hydrazine, is a fluorescent compound widely utilized for the derivatization of carbonyl groups, particularly in aldehydes and ketones found in reducing sugars. Its fluorenyl group imparts fluorescence, enabling highly sensitive detection in analytical methods.

| Property | Value | References |

| CAS Number | 35661-51-9 | [1] |

| Molecular Weight | 254.28 g/mol | |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; limited solubility in water. | [1] |

Synthesis Protocol

The synthesis of this compound typically involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydrazine. A general laboratory-scale synthesis protocol for the precursor, Fmoc-Cl, is outlined below, from which Fmoc-hydrazine can be subsequently produced.

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This protocol is based on the reaction of 9-fluorenylmethanol with triphosgene.

Materials:

-

9-fluorenylmethanol

-

Triphosgene

-

Chloroform

-

4-dimethylaminopyridine (DMAP)

-

Ice bath

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve 9-fluorenylmethanol and triphosgene in chloroform and stir for 30 minutes. A typical molar ratio of 9-fluorenylmethanol to triphosgene is between 1:1.1 and 1:3.[2]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of DMAP in chloroform dropwise to the reaction mixture. The reaction is typically carried out for 2 to 4 hours.[2]

-

The reaction can be performed in two stages: an initial phase at -5 to 5 °C for 0.5 to 1 hour, followed by raising the temperature to 40 to 60 °C for 1 to 3 hours to ensure the completion of the reaction.[2]

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

The filtrate, containing the Fmoc-Cl product, is then subjected to reduced pressure to remove the solvent.

-

The crude product can be purified by cryogenic crystallization from a solvent such as ether, followed by washing and drying to yield the final 9-fluorenylmethyl chloroformate product.[2]

Synthesis of this compound from Fmoc-Cl:

Fmoc-hydrazine is synthesized by the reaction of Fmoc-Cl with hydrazine.[3] This reaction is a standard procedure in organic chemistry.

Experimental Protocol: Fluorescent Labeling of Glycans for HPLC Analysis

This compound is a valuable reagent for the sensitive fluorogenic derivatization of carbohydrates.[3] The following protocol outlines the general steps for labeling glycans released from glycoproteins for subsequent HPLC analysis.

Materials:

-

Glycoprotein sample

-

Enzyme for glycan release (e.g., PNGase F for N-glycans)

-

This compound (Fmoc-hydrazine)

-

Anhydrous hydrazine (for O-glycan release, if applicable)

-

Solvents (e.g., acetonitrile, water)

-

Solid-Phase Extraction (SPE) cartridges for purification

-

HPLC system with a fluorescence detector

Procedure:

A. Glycan Release:

-

For N-glycans: Enzymatically release N-glycans from the glycoprotein using an appropriate enzyme like PNGase F, following the manufacturer's instructions.

-

For O-glycans: Chemically release O-glycans using hydrazine treatment. This method preserves the aldehyde group at the reducing end, which is necessary for labeling.[4]

B. Fluorescent Labeling with this compound:

-

The released glycans, which have a reducing end, are reacted with Fmoc-hydrazine. This reaction forms a stable hydrazone linkage.

-

The labeling reaction is typically carried out in a suitable solvent system. The complete workflow for preparing fluorescently-labeled N-glycans can take approximately 3.5 hours.[5]

C. Purification of Labeled Glycans:

-

After the labeling reaction, it is crucial to remove excess Fmoc-hydrazine and other reagents.

-

Solid-Phase Extraction (SPE) is a common method for purification. The choice of SPE cartridge will depend on the properties of the labeled glycans.

D. HPLC Analysis:

-

The purified, fluorescently labeled glycans are then analyzed by HPLC.

-

Commonly used HPLC methods for glycan analysis include normal phase, weak anion exchange, and reversed-phase chromatography.

-

Detection is performed using a fluorescence detector, with excitation and emission wavelengths appropriate for the fluorenyl group.

Experimental Workflow and Signaling Pathways

While this compound is a powerful tool for analytical chemistry, there is currently no established evidence of its direct involvement in biological signaling pathways. Its primary role is as an exogenous labeling agent for the detection and quantification of biomolecules.

Below is a diagram illustrating the experimental workflow for the analysis of N-glycans from a glycoprotein using this compound labeling and HPLC.

Applications in Research and Drug Development

The high sensitivity afforded by the fluorenyl tag makes this compound a valuable tool in several research and development areas:

-

Glycomics and Glycoproteomics: The analysis of glycan structures is crucial for understanding protein function and disease pathology. Altered glycosylation patterns are known biomarkers for various diseases, including cancer.[6][7]

-

Biopharmaceutical Development: The glycosylation profile of therapeutic proteins can significantly impact their efficacy, stability, and immunogenicity. Therefore, detailed characterization of glycans is a critical quality attribute that is closely monitored during drug development and manufacturing.

-

Biomarker Discovery: The sensitive detection of specific glycans can aid in the discovery and validation of new disease biomarkers.

References

- 1. CAS 35661-51-9: this compound | CymitQuimica [cymitquimica.com]

- 2. CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google Patents [patents.google.com]

- 3. This compound | CAS#:35661-51-9 | Chemsrc [chemsrc.com]

- 4. Preparation of O-Glycans from Mucins Using Hydrazine Treatment | Springer Nature Experiments [experiments.springernature.com]

- 5. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrating molecular spectroscopy tools and concepts to glycomics workflows - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

The Advent and Evolution of Fmoc Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a cornerstone in modern organic chemistry, particularly revolutionizing the field of solid-phase peptide synthesis (SPPS). Its introduction marked a paradigm shift from the harsher, acid-labile protecting group strategies, offering a milder, orthogonal approach that has enabled the synthesis of increasingly complex and sensitive peptides. This technical guide provides a comprehensive exploration of the discovery, history, and core principles of Fmoc chemistry, complete with detailed experimental protocols, quantitative data, and logical diagrams to empower researchers in their synthetic endeavors.

A Historical Perspective: The Genesis of a Milder Orthogonal Strategy

Prior to the 1970s, peptide synthesis was dominated by the use of acid-labile protecting groups, most notably the tert-butyloxycarbonyl (Boc) group. While effective, the repetitive acid treatments required for Boc removal could lead to the degradation of sensitive peptide sequences and the premature cleavage of side-chain protecting groups. This necessitated the use of very strong acids, such as liquid hydrogen fluoride (HF), for the final cleavage from the resin, which required specialized and hazardous handling procedures.

In this context, the work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts Amherst culminated in the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1970. Their seminal publication in the Journal of the American Chemical Society described a new base-sensitive amino-protecting group, offering a crucial element of orthogonality to the existing acid-labile protecting groups. The initial reports detailed the removal of the Fmoc group using liquid ammonia. However, the true potential of the Fmoc group was fully realized with the subsequent adoption of milder amine bases, such as piperidine, for its cleavage. This development, pioneered by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge in the late 1970s, solidified the Fmoc strategy as a robust and versatile tool for peptide synthesis.

The core advantage of the Fmoc group lies in its stability to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains. This orthogonality ensures that the side-chain protecting groups remain intact during the iterative deprotection of the N-terminal Fmoc group, only to be removed in the final acid-mediated cleavage step. This "mild-mannered" approach has been instrumental in the synthesis of long and complex peptides, including those with post-translational modifications.

Synthesis of Fmoc Reagents

The successful implementation of Fmoc chemistry relies on the availability of high-purity Fmoc reagents, primarily 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Fmoc-Cl is the most common reagent used for the introduction of the Fmoc group. It is typically synthesized from 9-fluorenylmethanol and a phosgenating agent, such as phosgene or its safer equivalent, triphosgene.

Experimental Protocol: Synthesis of Fmoc-Cl using Triphosgene

This protocol is adapted from a patented method and offers a safer alternative to the use of phosgene gas.[1]

Materials:

-

9-Fluorenylmethanol

-

Triphosgene

-

Chloroform (or other suitable organic solvent)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ice bath

Procedure:

-

In a reaction vessel, dissolve 9-fluorenylmethanol (e.g., 20 g) and triphosgene (e.g., 46 g) in chloroform (e.g., 200 ml).

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction vessel in an ice bath.

-

Slowly add a solution of 4-dimethylaminopyridine (e.g., 18.5 g) in chloroform dropwise to the reaction mixture.

-

Allow the reaction to proceed for 2-4 hours in the ice bath.

-

Filter the reaction mixture to remove any solid byproducts.

-

The filtrate is then subjected to pressure reduction to remove the solvent.

-

The crude product is purified by cryogenic crystallization from a suitable organic solvent, followed by washing and drying to yield solid 9-fluorenylmethyl chloroformate.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (9-Fluorenylmethanol:Triphosgene) | 1:1.5 to 1:2 is optimal to ensure complete reaction.[1] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Reaction Time | 2-4 hours[1] |

| Reaction Temperature | 0°C (ice bath) |

| Expected Yield | High (specific yield depends on scale and purification) |

| Melting Point | 60-63 °C[2] |

Synthesis of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Fmoc-OSu is an alternative, more stable crystalline reagent for Fmoc protection, often preferred for its ease of handling and reduced tendency to form dipeptide byproducts.[3]

Experimental Protocol: Synthesis of Fmoc-OSu

Materials:

-

Fmoc-Cl

-

N-Hydroxysuccinimide

-

Triethylamine (or pyridine)

-

Dioxane (or acetone)

-

Ice bath

Procedure:

-

Dissolve N-hydroxysuccinimide (1.1 equivalents) in dioxane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of Fmoc-Cl (1.0 equivalent) in dioxane to the cooled mixture with stirring.

-

Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated triethylammonium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-OSu.[3]

Protection of Amino Acids

The introduction of the Fmoc group onto the α-amino group of an amino acid is a critical step in preparing the building blocks for peptide synthesis.

Experimental Protocol: General Procedure for Fmoc Protection of Amino Acids

Materials:

-

Amino acid

-

10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate

-

Fmoc-OSu or Fmoc-Cl

-

Dioxane or acetone

-

Diethyl ether

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Slowly add a solution of Fmoc-OSu or Fmoc-Cl (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, which will precipitate the Fmoc-amino acid.

-

Extract the precipitated Fmoc-amino acid with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-protected amino acid.[3]

Quantitative Data: Typical Yields for Fmoc-Amino Acid Synthesis

| Amino Acid | Protecting Reagent | Typical Yield (%) |

| Glycine | Fmoc-Cl | 70-95[4] |

| Phenylalanine | Fmoc-Cl | 70-95[4] |

| Various Amino Acids | Fmoc-benzotriazoles | 77-94[5] |

Note: Yields are highly dependent on the specific amino acid and reaction conditions.

The Core of the Strategy: Fmoc Deprotection

The defining feature of the Fmoc strategy is the mild, base-catalyzed removal of the protecting group. This is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Mechanism of Deprotection

The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton at the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide. The dibenzofulvene is then trapped by the excess amine base to form a stable adduct, which is washed away.

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Deprotection Kinetics

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. Piperidine is highly effective, with deprotection typically complete within minutes.

Quantitative Data: Comparison of Fmoc Deprotection Reagents

| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) |

| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His |

| Piperazine | 10% in DMF/Ethanol | Slower than Piperidine | Generally high | Lower than piperidine | Lower than piperidine | Lower than piperidine |

| 4-Methylpiperidine | 20% in DMF | Similar to Piperidine | Similar to Piperidine | Similar to Piperidine | Similar to Piperidine | Similar to Piperidine |

| DBU/Piperazine | 2% DBU / 5% Piperazine in DMF | < 1 min | High | Can be significant, can be minimized with additives | Low | Low |

Note: The efficiency and side reactions are highly sequence-dependent.[6]

Experimental Protocol: Standard Fmoc Deprotection in SPPS

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for the desired time (typically 2 x 10 minutes or 1 x 20 minutes).

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

Navigating Potential Pitfalls: Common Side Reactions

While the Fmoc strategy is robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

-

Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine. The peptide backbone nitrogen can attack the side-chain ester, forming a cyclic imide. This can lead to racemization and the formation of β-peptides. The extent of aspartimide formation can be significant, with some studies reporting over 20% for sensitive sequences with prolonged base treatment.[8][9] The use of more sterically hindered protecting groups for the aspartic acid side chain, such as O-2-phenylisopropyl (O-2-PhiPr), can mitigate this issue.[10]

-

Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially with proline as the second amino acid. The N-terminal amine of the dipeptide can cyclize onto the C-terminal carbonyl, cleaving the peptide from the resin.

-

Racemization: While urethane-based protecting groups like Fmoc generally suppress racemization during coupling, it can still occur, particularly with sensitive amino acids like cysteine and histidine, especially when using strong activating agents or elevated temperatures.[11]

-

3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues, where the protected sulfhydryl group undergoes base-catalyzed elimination to form dehydroalanine, which then reacts with piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc strategy is the foundation of modern automated and manual solid-phase peptide synthesis. A typical cycle involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Caption: General workflow for solid-phase peptide synthesis using the Fmoc strategy.

Orthogonality and Final Cleavage

The success of the Fmoc strategy hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct conditions. In Fmoc-SPPS, the Nα-Fmoc group is base-labile, while the side-chain protecting groups are typically acid-labile (e.g., t-butyl, trityl).

Commonly Used Orthogonal Protecting Groups in Fmoc Chemistry:

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) |

| Asp | OtBu (tert-butyl ester) | Strong Acid (TFA) |

| Cys | Trt (trityl) | Strong Acid (TFA) |

| Glu | OtBu (tert-butyl ester) | Strong Acid (TFA) |

| His | Trt (trityl) | Strong Acid (TFA) |

| Lys | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA) |

| Ser | tBu (tert-butyl ether) | Strong Acid (TFA) |

| Thr | tBu (tert-butyl ether) | Strong Acid (TFA) |

| Trp | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA) |

| Tyr | tBu (tert-butyl ether) | Strong Acid (TFA) |

After the peptide chain has been assembled, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to trap the reactive carbocations generated during the deprotection process.

Common Cleavage Cocktails for Fmoc SPPS:

| Reagent | Composition | Application |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing sensitive residues like Trp, Met, and Cys.[12] |

| TFA/TIS/water | TFA/triisopropylsilane/water (95:2.5:2.5) | A common, less odorous cocktail suitable for many peptides, especially those with Trp(Boc) and Arg(Pbf). |

| Reagent B | TFA/phenol/water/triisopropylsilane (88:5:5:2) | An "odorless" alternative to cocktails containing thioanisole and EDT, particularly useful for peptides with trityl-based protecting groups.[13] |

Experimental Protocol: General Cleavage Procedure with Reagent K

Materials:

-

Peptidyl-resin

-

Reagent K (freshly prepared)

-

Cold diethyl ether

Procedure:

-

Wash the peptidyl-resin with dichloromethane (DCM) to remove residual DMF.

-

Dry the resin under vacuum.

-

Add freshly prepared Reagent K to the resin (10-20 mL per gram of resin).

-

Agitate the mixture at room temperature for 1.5-4 hours. The time may need to be extended for peptides with multiple arginine residues.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether and dry under vacuum.[12]

Conclusion: The Enduring Legacy of the Fmoc Group

The discovery and development of the Fmoc protecting group represent a landmark achievement in the history of peptide synthesis. Its introduction of a mild, base-labile protecting group strategy provided the much-needed orthogonality to the existing acid-labile methods. This has not only simplified and improved the efficiency of peptide synthesis but has also expanded the scope of accessible synthetic targets to include larger, more complex, and highly modified peptides. The principles of Fmoc chemistry continue to be refined and adapted, ensuring its enduring legacy as an indispensable tool for researchers, scientists, and drug development professionals in the ongoing quest to explore the vast potential of peptides.

References

- 1. CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google Patents [patents.google.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Based Solid-Phase Chemistry

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the most widely adopted strategy for the chemical synthesis of peptides in both academic research and industrial drug development.[1][2] Its prevalence stems from the use of milder reaction conditions compared to the traditional Boc/Benzyl approach, enhanced compatibility with a diverse range of amino acid functionalities, and amenability to automated processes.[1][3] This in-depth technical guide elucidates the core theoretical principles of Fmoc-based SPPS, providing a comprehensive resource on its chemical foundations, experimental protocols, and critical considerations for the successful synthesis of high-purity peptides.

The Principle of Orthogonality in Fmoc SPPS

The success of Fmoc-based SPPS hinges on the principle of orthogonality, which dictates the use of multiple classes of protecting groups that can be removed under distinct and non-interfering chemical conditions.[4][5] This strategy allows for the selective deprotection of specific functional groups on the growing peptide chain while others remain intact, a critical requirement for stepwise peptide elongation and the introduction of site-specific modifications.[4]

In the context of Fmoc SPPS, a bis-orthogonal scheme is typically employed:[2]

-

Temporary α-Amino Protection: The Fmoc group, which is base-labile, is used for the temporary protection of the α-amino group of the incoming amino acid.[6]

-

Permanent Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc), are used for the "permanent" protection of reactive amino acid side chains.[6][7]

-

Linker to Solid Support: The peptide is anchored to the solid support via a linker that is also susceptible to cleavage by strong acid, typically trifluoroacetic acid (TFA).[8]

This orthogonal arrangement ensures that the repetitive removal of the Fmoc group with a mild base does not affect the side-chain protecting groups or the linkage to the resin.[1] These "permanent" protecting groups are then removed simultaneously with cleavage from the solid support in a final, single step using a strong acid.[6]

Caption: Logical relationship of the orthogonal protection strategy in Fmoc SPPS.

The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process, with each cycle resulting in the addition of a single amino acid to the growing peptide chain. The four key steps in each cycle are: deprotection, washing, coupling, and a final washing step.[9] This iterative process is repeated until the desired peptide sequence is assembled.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.[9]

Core Chemical Principles and Methodologies

Solid Supports

The synthesis begins with the C-terminal amino acid being attached to an insoluble solid support, typically a resin.[10] The choice of resin is crucial as it determines the C-terminal functionality of the final peptide and influences the overall efficiency of the synthesis.[11]

| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Condition |

| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | TFA[11] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid / Protected Peptide Fragment | Trityl | Dilute TFA (e.g., 1% in DCM)[2][12] |

| Rink Amide Resin | Amide | Fmoc-Rink Amide | TFA[11][12] |

The Fmoc Protecting Group: Protection and Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile urethane-based protecting group that is stable to acidic conditions.[9] This stability profile is central to the orthogonality of the Fmoc/tBu strategy.

Fmoc Deprotection Mechanism: The removal of the Fmoc group is a critical step and is typically achieved using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][13] The reaction proceeds via a β-elimination mechanism:

-

Proton Abstraction: The secondary amine base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[9]

-

β-Elimination: This abstraction leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free α-amino group of the peptide.[9][14]

-

Dibenzofulvene Scavenging: The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine. The excess piperidine in the deprotection solution acts as a scavenger, reacting with DBF to form a stable adduct that is subsequently washed away.[9][14]

Caption: Mechanism of Fmoc deprotection by piperidine.[9]

Experimental Protocol: Fmoc Deprotection

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for an initial 1-2 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 5-10 minutes to ensure complete deprotection.[9]

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

The completion of the deprotection can be monitored by UV spectroscopy, as the cleaved Fmoc group and its byproducts have strong UV absorbance.[1]

Peptide Bond Formation: Coupling Reagents

The formation of the amide bond between the deprotected α-amino group on the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid requires the activation of the carboxyl group.[10] This is achieved using coupling reagents.

Mechanism of Action of Common Coupling Reagents: Most modern coupling reagents are based on phosphonium or aminium/uronium salts, such as HBTU, HATU, and PyBOP. These reagents react with the Fmoc-amino acid in the presence of a base (typically N,N-diisopropylethylamine, DIPEA) to form a highly reactive activated ester (e.g., an OBt or OAt ester), which then readily reacts with the free amine on the peptide chain to form the peptide bond.[15][16]

Caption: General mechanism of peptide bond formation using aminium/uronium coupling reagents.

Experimental Protocol: Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, HATU) in DMF.[9]

-

Add a base such as DIPEA (2 equivalents relative to the amino acid).

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.[9] For sterically hindered amino acids or "difficult" sequences, longer reaction times or a second coupling (double coupling) may be necessary.[9]

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Quantitative Parameters in a Typical Fmoc SPPS Cycle

| Parameter | Typical Value/Range | Rationale |

| Resin Loading Capacity | 0.3 - 0.8 mmol/g | Dictates the scale of the synthesis. |

| Fmoc Deprotection Time | 2 x (1-5 min) | Ensures complete removal of the Fmoc group.[17] |

| Amino Acid Equivalents | 3 - 5 | An excess is used to drive the coupling reaction to completion.[9] |

| Coupling Reagent Equivalents | Slightly less than amino acid | To ensure complete activation of the amino acid. |

| Base (DIPEA) Equivalents | 2 x Amino Acid Equivalents | To neutralize the amino acid salt and facilitate activation. |

| Coupling Time | 30 - 60 minutes | Can be extended for difficult couplings.[9] |

| Coupling Efficiency | > 99% | High efficiency at each step is crucial for the purity of the final product.[9] |

Side-Chain Protection

To prevent unwanted side reactions during peptide chain elongation, the reactive side chains of certain amino acids must be protected.[1] In Fmoc SPPS, these protecting groups are typically acid-labile, ensuring their stability during the base-mediated Fmoc deprotection steps.[7]

| Amino Acid | Side-Chain Protecting Group | Lability |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA-labile[18] |

| Asp, Glu | OtBu (O-tert-butyl) | TFA-labile[18] |

| Cys, His, Asn, Gln | Trt (trityl) | TFA-labile[18] |

| Lys, Trp | Boc (tert-butoxycarbonyl) | TFA-labile[19] |

| Ser, Thr, Tyr | tBu (tert-butyl) | TFA-labile[7] |

Cleavage and Final Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[12]

Cleavage Cocktails: The cleavage reaction is often performed in the presence of "scavengers" to quench the reactive cationic species generated during the deprotection of the side-chain protecting groups, which could otherwise lead to unwanted modifications of sensitive amino acids like tryptophan, methionine, and cysteine.[20][21] The composition of the cleavage cocktail is tailored to the amino acid composition of the peptide.

| Reagent Name | Composition | Primary Use |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg, Cys.[22] |

| Reagent B | TFA/phenol/water/triisopropylsilane (88:5:5:2) | "Odorless" alternative, effective for Trt-based protecting groups.[22] |

| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH4I (81:5:5:2.5:3:2:1.5) | Specifically designed to minimize oxidation of methionine.[20] |

Experimental Protocol: Cleavage and Deprotection

-

Wash the completed peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare the appropriate cleavage cocktail based on the peptide sequence.

-

Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).[22]

-

Allow the reaction to proceed for 1.5 - 3 hours at room temperature with occasional swirling.[12][22]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether or methyl t-butyl ether.[22]

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

Common Challenges and Side Reactions

Despite its robustness, Fmoc SPPS is not without potential pitfalls. Awareness of common side reactions is crucial for troubleshooting and optimizing synthetic outcomes.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially at Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of β-aspartyl peptides.[23][24]

-

Diketopiperazine Formation: At the dipeptide stage, especially with proline as the second amino acid, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[24]

-

Racemization: Racemization, particularly of cysteine and histidine residues, can occur during the activation step, especially with certain coupling reagents and prolonged activation times.[25]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection reactions.[24]

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile methodology that has revolutionized the way peptides are created. A thorough understanding of its underlying theoretical principles, from the orthogonal protection strategy to the mechanisms of deprotection and coupling, is paramount for its successful implementation. By carefully selecting resins, protecting groups, and coupling reagents, and by being cognizant of potential side reactions, researchers can effectively leverage this technology to synthesize a vast array of peptides for applications ranging from basic biological research to the development of novel therapeutics.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. genscript.com [genscript.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

- 22. peptide.com [peptide.com]

- 23. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

- 25. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

9-Fluorenylmethyl Carbazate: A Comprehensive Technical Guide for its Application as a Fluorophore Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenylmethyl carbazate, also known by its synonyms Fmoc-carbazate, Fmoc-hydrazide, and Fmoc-hydrazine, is a fluorescent labeling reagent of significant interest in the fields of biochemistry and pharmaceutical analysis.[1][2] Its primary application lies in the derivatization of aldehydes and ketones, most notably the reducing ends of carbohydrates, to facilitate their sensitive detection in high-performance liquid chromatography (HPLC).[2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, detailed experimental protocols for its use in glycan analysis, and its established role as a fluorophore reagent.

Physicochemical Properties

This compound is a white to off-white solid with the chemical formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol .[4] It is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[5] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 35661-51-9 | [4] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [4] |

| Molecular Weight | 254.28 g/mol | [4] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | ~170 °C (with decomposition) | [4] |

| Purity | ≥99.0% (HPLC) | [4] |

Fluorescence Properties

The utility of this compound as a labeling reagent is derived from the fluorescent properties of the fluorenyl group. While the fluorescence quantum yield and lifetime for the carbazate itself are not extensively reported, the excitation and emission maxima for its derivatized products are crucial for analytical applications. For Fmoc-derivatized amino acids, excitation is typically around 260 nm with emission observed at approximately 310 nm. For Fmoc-labeled glycans, the optimal excitation and emission wavelengths for fluorescence detection in HPLC are approximately 260 nm and 430 nm, respectively.[7]

| Analyte | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

| Fmoc-amino acids | ~260 nm | ~310 nm | |

| Fmoc-labeled N-glycans | 260 nm | 430 nm | [7] |

Synthesis of this compound

This compound is synthesized through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydrazine. This reaction is a straightforward nucleophilic acyl substitution at the chloroformate group.

Experimental Protocol for Synthesis

Materials:

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Hydrazine hydrate

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve 9-fluorenylmethyl chloroformate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate in dichloromethane to the cooled Fmoc-Cl solution with constant stirring. The molar ratio of hydrazine to Fmoc-Cl should be approximately 2:1 to ensure complete reaction and to neutralize the hydrochloric acid byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

Caption: Synthetic workflow for this compound.

Application in Glycan Analysis: A Detailed Workflow

This compound is a valuable tool for the analysis of N-glycans released from glycoproteins, such as human immunoglobulin G (IgG).[3] The workflow involves enzymatic release of the glycans, derivatization with Fmoc-carbazate, purification, and subsequent analysis by HPLC with fluorescence detection.

Experimental Protocol for N-Glycan Analysis from Human IgG

This protocol is adapted from the work of Kinoshita et al. (2020).[3]

1. Enzymatic Release of N-Glycans:

-

Materials:

-

Human IgG sample

-

Denaturing buffer (e.g., containing sodium dodecyl sulfate and 2-mercaptoethanol)

-

Non-ionic surfactant (e.g., NP-40)

-

Peptide-N-Glycosidase F (PNGase F)

-

Incubator or water bath at 37 °C

-

-

Procedure:

-

Denature the IgG sample by heating in the denaturing buffer.

-

Add the non-ionic surfactant to sequester the denaturant.

-

Add PNGase F to the denatured IgG solution and incubate at 37 °C for at least 3 hours to ensure complete release of N-glycans.

-

2. Derivatization with this compound:

-

Materials:

-

Released N-glycan solution

-

This compound solution in a suitable solvent (e.g., DMSO)

-

Reducing agent solution (e.g., sodium cyanoborohydride in DMSO/acetic acid)

-

Incubator or heating block at 60 °C

-

-

Procedure:

-

To the solution containing the released N-glycans, add the this compound solution.

-

Add the reducing agent solution.

-

Incubate the reaction mixture at 60 °C for approximately 30 minutes. This step facilitates the formation of a stable hydrazone linkage between the carbazate and the reducing end of the glycan, which is then reduced.

-

3. Purification of Fmoc-Labeled N-Glycans:

-

Materials:

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon or hydrophilic interaction liquid chromatography - HILIC)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Elution solvent (e.g., ACN/water mixture)

-

-

Procedure:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the derivatization reaction mixture onto the conditioned cartridge.

-

Wash the cartridge with a high percentage of acetonitrile to remove excess reagents and hydrophobic impurities.

-

Elute the Fmoc-labeled N-glycans with an appropriate elution solvent (e.g., a lower percentage of acetonitrile in water).

-

Dry the eluted sample, for example, by vacuum centrifugation.

-

4. HPLC Analysis:

-

Instrumentation and Conditions:

-

HPLC System: A system equipped with a fluorescence detector.

-

Column: A HILIC column is typically used for the separation of glycans (e.g., a BEH amide column, 2.1 x 50 mm, 1.7 µm).[8]

-

Mobile Phase A: 100 mM ammonium formate, pH 4.5.[8]

-

Mobile Phase B: 100% Acetonitrile.[8]

-

Gradient: A linear gradient from a high percentage of mobile phase B to a lower percentage is employed to elute the glycans.

-

Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.2-0.5 mL/min.

-

Fluorescence Detection: Excitation at 260 nm and emission at 430 nm.[7]

-

Caption: Experimental workflow for N-glycan analysis.

Role in Signaling Pathways

Current scientific literature does not indicate a direct role for this compound in modulating or participating in cellular signaling pathways. Its utility is firmly established as a chemical tool for the sensitive detection and quantification of specific analytes, primarily carbohydrates, in a research and analytical setting. There is no evidence to suggest that it has any inherent biological activity or that it interacts with signaling molecules to elicit a cellular response.

Conclusion

This compound is a highly effective and versatile fluorophore reagent for the derivatization of carbohydrates and other carbonyl-containing compounds. Its application in glycan analysis, particularly for N-glycans released from glycoproteins, provides a sensitive and reliable method for their quantification and profiling by HPLC. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to employ this valuable analytical tool. The straightforward synthesis and derivatization procedures, coupled with the high sensitivity of fluorescence detection, make this compound an attractive option for both routine and advanced analytical workflows in glycoscience and biopharmaceutical development.

References

- 1. This compound | C15H14N2O2 | CID 161883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-芴基甲基肼基甲酸酯 derivatization grade (HPLC), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 35661-51-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Fmoc-Hydrazine this compound, CasNo.35661-51-9 Watson International Ltd United Kingdom [watson.lookchem.com]

- 7. agilent.com [agilent.com]

- 8. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide to the Handling and Storage of 9-Fluorenylmethyl Carbazate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling, storage, and utilization of 9-Fluorenylmethyl carbazate (Fmoc-carbazate) powder. Designed for professionals in research and pharmaceutical development, this document outlines critical safety protocols, physical and chemical properties, and a representative experimental workflow for its application as a derivatization agent in analytical chromatography.

Introduction to this compound

This compound, also known as Fmoc-hydrazine, is a fluorescent labeling reagent widely employed in analytical chemistry. Its primary application lies in the pre-column derivatization of aldehydes, ketones, and reducing sugars for enhanced detection in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2] The fluorenyl group imparts fluorescence to the analyte of interest, allowing for sensitive quantification. It is also utilized in peptide chemistry.

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]

GHS Hazard Statements:

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound powder:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[3]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter.[2][4]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[3][5]

-

If Swallowed: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol [1] |

| Appearance | White to off-white powder or crystal[3] |

| Melting Point | ~170 °C (decomposes)[1] |

| Boiling Point | 485.8 ± 14.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO). Limited solubility in water. |

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-